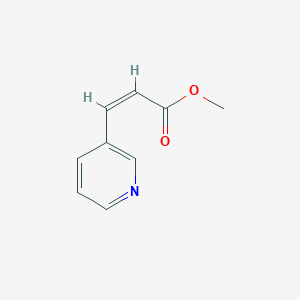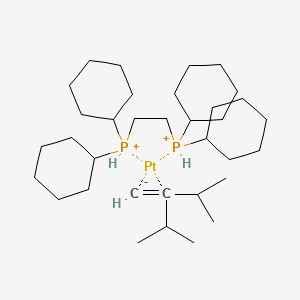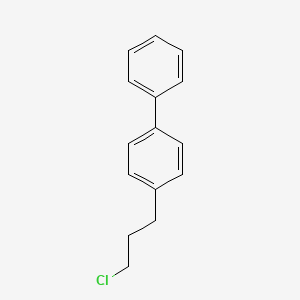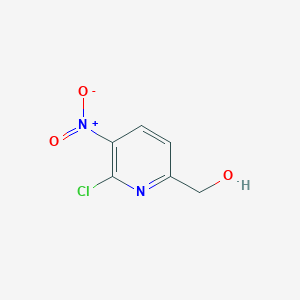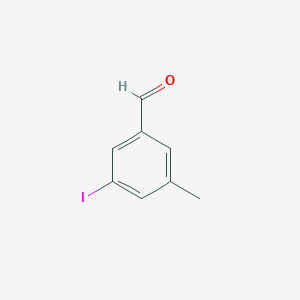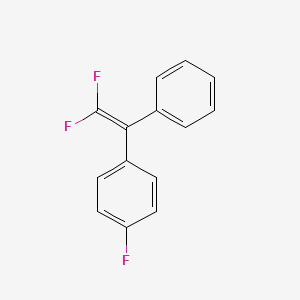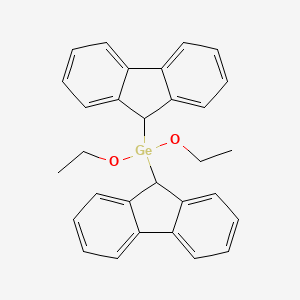![molecular formula C25H23N5O5 B13141790 2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine CAS No. 87424-20-2](/img/structure/B13141790.png)
2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: is a complex organic compound with significant potential in various scientific fields. This compound features a fluorenylmethyl group attached to a purine derivative, which is further linked to a tetrahydrofuran ring. The unique structure of this compound makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps in the synthesis may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are often protected using silyl or benzyl protecting groups to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected tetrahydrofuran derivative is then coupled with a fluorenylmethyl carbamate derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
科学研究应用
Chemistry
In synthetic chemistry, (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine derivative can mimic natural nucleotides, making it useful for investigating the mechanisms of DNA and RNA binding proteins.
Medicine
In medicinal chemistry, (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate has potential as a therapeutic agent. Its ability to interact with nucleic acids and proteins suggests that it could be developed into drugs targeting specific genetic or protein-related diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of polymers and other materials with specific functionalities.
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate involves its interaction with molecular targets such as nucleic acids and proteins. The purine derivative can bind to DNA or RNA, potentially inhibiting the activity of enzymes involved in nucleic acid metabolism. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate their function, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate
- (9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
- N-[9-[(2S,4R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Uniqueness
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: stands out due to its unique combination of a fluorenylmethyl group, a purine derivative, and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with both nucleic acids and proteins sets it apart from other similar compounds, providing a versatile tool for scientific research and potential therapeutic development.
属性
CAS 编号 |
87424-20-2 |
|---|---|
分子式 |
C25H23N5O5 |
分子量 |
473.5 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C25H23N5O5/c31-10-20-19(32)9-21(35-20)30-13-28-22-23(26-12-27-24(22)30)29-25(33)34-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18-21,31-32H,9-11H2,(H,26,27,29,33)/t19-,20+,21+/m0/s1 |
InChI 键 |
DMUVKCSJIQXGSK-PWRODBHTSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
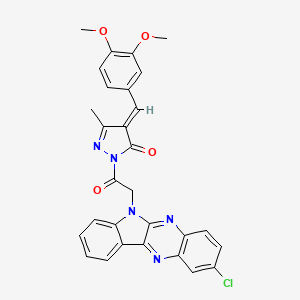
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

